molecular formula C19H14N2O2S B1682902 Tideglusib CAS No. 865854-05-3

Tideglusib

Katalognummer: B1682902
CAS-Nummer: 865854-05-3
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: PMJIHLSCWIDGMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

Tideglusib has been investigated as a treatment for Alzheimer's disease, where GSK-3β activity is significantly elevated. A phase II trial (ARGO study) involving 306 patients showed that while this compound was generally safe, it did not produce statistically significant clinical benefits over placebo. However, some patients with mild Alzheimer's exhibited improvements in cognitive assessments such as the Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) at lower doses .

Amyotrophic Lateral Sclerosis (ALS)

Recent studies have indicated that this compound may also be beneficial in treating ALS. Research demonstrated that treatment with this compound reduced phosphorylated TDP-43 levels and restored its nuclear localization in lymphoblasts from ALS patients. This suggests a potential mechanism for neuroprotection in ALS by modulating TDP-43 phosphorylation, which is known to contribute to neuronal death .

Progressive Supranuclear Palsy

In a clinical trial for progressive supranuclear palsy, patients treated with this compound showed a dose-dependent reduction in brain atrophy compared to placebo groups. This highlights its potential as a therapeutic agent in other tauopathies beyond Alzheimer's disease .

Dental Applications

This compound is also being explored for its role in dental medicine, particularly in the natural repair of deep carious lesions. Its ability to influence tissue repair pathways suggests it could promote healing in dental pulp tissues .

Case Studies and Research Findings

Study Condition Findings Outcome
ARGO StudyAlzheimer's DiseaseNo significant benefit overall; mild AD showed improvement in cognitive testsSafe but inconclusive efficacy
ALS Lymphoblast StudyAmyotrophic Lateral SclerosisReduced TDP-43 phosphorylation and restored nuclear localizationPromising candidate for ALS treatment
Progressive Supranuclear Palsy TrialProgressive Supranuclear PalsyDose-dependent reduction in brain atrophySuggests efficacy in tauopathies
Dental Repair StudyDental HealthPotential for promoting healing of deep carious lesionsUnder investigation

Safety Profile

This compound has shown an acceptable safety profile across various trials. Common adverse events included gastrointestinal disturbances and transient increases in liver enzymes, which were generally reversible upon discontinuation or dose adjustment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tideglusib wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Thiadiazolidinonrings beinhaltet. Der Syntheseweg umfasst typischerweise die Reaktion eines Benzylaminderivats mit einer Naphthalin-basierten Verbindung unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und Katalysatoren, um die Bildung des Thiadiazolidinonrings zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Chromatographie sind in der industriellen Produktion von this compound üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tideglusib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in den Reaktionen mit this compound verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, bestimmte pH-Werte und die Verwendung von Katalysatoren, um effiziente und selektive Reaktionen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre verbesserte biologische Aktivität und verringerte Toxizität untersucht .

Biologische Aktivität

Tideglusib is a non-ATP competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in various neurodegenerative diseases, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and myotonic dystrophy type 1 (DM1). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, and potential therapeutic applications.

This compound acts primarily by inhibiting GSK-3β, which plays a crucial role in multiple cellular processes, including cell survival, differentiation, and metabolism. The inhibition of GSK-3β by this compound leads to:

  • Reduction in TDP-43 Phosphorylation : In ALS models, this compound has been shown to decrease the hyperphosphorylation of TDP-43, a protein associated with neurodegeneration. This reduction restores TDP-43 homeostasis and nuclear localization in affected cells .
  • Neuroprotection : In neuroblastoma cell lines treated with ethacrynic acid, this compound prevented cell death by inhibiting GSK-3β activity, thereby reducing TDP-43 phosphorylation levels .

Alzheimer's Disease

A notable study involved a phase II clinical trial assessing this compound's safety and efficacy in patients with mild to moderate AD. Key findings include:

  • Trial Design : The trial was double-blind and placebo-controlled, involving 306 patients who received varying doses of this compound (500 mg to 1000 mg) or placebo over 26 weeks .
  • Results : While no significant differences were observed in primary efficacy measures such as the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), some patients exhibited improvements in cognitive function at lower doses. Adverse effects included mild to moderate increases in liver transaminases .

Amyotrophic Lateral Sclerosis (ALS)

In ALS research, this compound has shown promise as a therapeutic agent:

  • Preclinical Findings : Studies demonstrated that chronic oral administration of this compound reduced TDP-43 phosphorylation in transgenic mouse models of ALS, suggesting its potential as a treatment for TDP-43 proteinopathies .

Myotonic Dystrophy Type 1 (DM1)

A phase II trial evaluated this compound's effects on DM1, revealing that:

  • Patient Response : Most participants reported clinical benefits after 12 weeks of treatment, particularly at higher doses (1000 mg) compared to lower doses (400 mg) .
  • Outcome Measures : The study utilized disease-specific rating scales and performance-based assessments to evaluate efficacy .

Data Summary

The following table summarizes key findings from various studies involving this compound:

Study FocusPopulation/ModelKey FindingsNotes
Alzheimer's Disease306 AD patientsNo significant improvement in primary measuresDose-dependent responses noted
Amyotrophic Lateral SclerosisTransgenic mouse modelsReduced TDP-43 phosphorylation and improved homeostasisSupports potential ALS therapy
Myotonic Dystrophy Type 116 DM1 patientsClinical benefits observed; higher efficacy at 1000 mgHighlights need for precise measures

Eigenschaften

IUPAC Name

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJIHLSCWIDGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235682
Record name Tideglusib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

511.3ºC at 760 mmHg
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Sparingly soluble
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199.
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

865854-05-3
Record name Tideglusib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865854-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tideglusib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865854053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tideglusib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIDEGLUSIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q747Y6TT42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

148-150ºC
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tideglusib
Reactant of Route 2
Reactant of Route 2
Tideglusib
Reactant of Route 3
Reactant of Route 3
Tideglusib
Reactant of Route 4
Reactant of Route 4
Tideglusib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.